molecular formula C6H8O3 B14910313 (1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14910313
M. Wt: 128.13 g/mol
InChI Key: JQKCKKCEDZGBCW-UJURSFKZSA-N
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Description

Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cycloaddition of suitable precursors under specific conditions. One common method involves the use of a photocatalytic cycloaddition reaction, which provides access to the bicyclic structure with distinct substitution patterns . The reaction conditions often include the use of a photocatalyst and irradiation to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group and the oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a hydroxymethyl group and an oxirane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H8O3/c7-3-6-1-4(6)2-9-5(6)8/h4,7H,1-3H2/t4-,6+/m0/s1

InChI Key

JQKCKKCEDZGBCW-UJURSFKZSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)OC2)CO

Canonical SMILES

C1C2C1(C(=O)OC2)CO

Origin of Product

United States

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